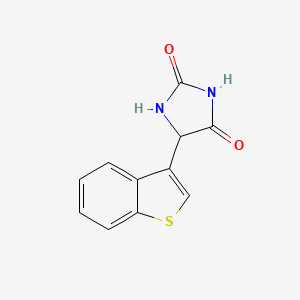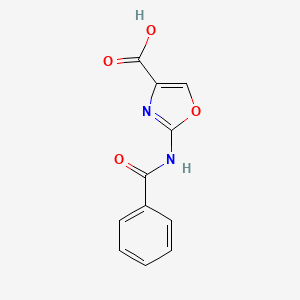
1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene
Vue d'ensemble
Description
“1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the empirical formula C8H7F3 . It is a derivative of benzene, where one hydrogen atom is replaced by a 2,2,2-trifluoroethyl group and two other hydrogen atoms are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of “1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene” consists of a benzene ring with fluorine atoms at the 1 and 3 positions and a 2,2,2-trifluoroethyl group at the 5 position .Physical And Chemical Properties Analysis
“1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene” is a liquid at room temperature . It has a molecular weight of 160.14 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Regiocontrolled Hydroarylation
The compound is involved in the synthesis of CF3-substituted 1,1-diarylethenes using reactions between aryl(trifluoromethyl)-substituted alkynes and arenes in superacids, offering insights into reaction mechanisms and intermediate formations (Alkhafaji et al., 2013).
Regioselective Synthesis
A method for synthesizing 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles using (2-azido-1,3-dichloro-5-trifluoromethyl)benzene with terminal alkynes reveals high regioselectivity in the process (Hu et al., 2008).
Catalytic Applications
Selenium-Catalyzed Oxidations
This compound forms seleninic acid, acting as a catalyst in Baeyer-Villiger reactions with hydrogen peroxide for oxidizing carbonyl compounds (ten Brink et al., 2001).
Rhenium-Catalyzed Trifluoromethylation
The compound is utilized in the trifluoromethylation of aromatic and heteroaromatic compounds, showcasing its role in catalytic reactions (Mejía & Togni, 2012).
Photochemical Studies
- Photochemistry and Photophysical Processes: Studies reveal its behavior under UV light, indicating its potential for applications in photochemistry (Gray & Phillips, 1973).
Material Science
- Synthesis of Fluorine-Containing Polyethers: The compound is involved in the synthesis of highly fluorinated monomers, contributing to the development of soluble, hydrophobic, low dielectric polyethers with moderate thermal stability (Fitch et al., 2003).
Molecular Structure Analysis
- Molecular Structure Studies: The molecular structure and conformation of related trifluoromethyl benzenes have been analyzed through gas-phase electron diffraction and quantum chemical calculations (Kolesnikova et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
1,3-difluoro-5-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c9-6-1-5(2-7(10)3-6)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVMFGQFAFZFBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1439419.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1439420.png)
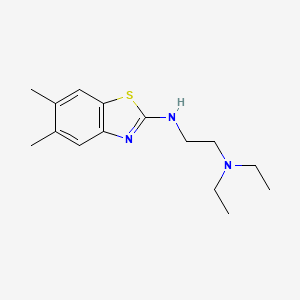

![3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439429.png)
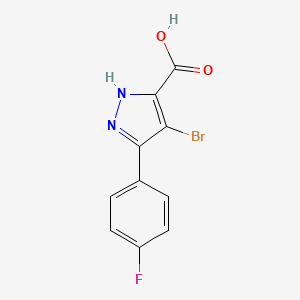
![3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439432.png)
![4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1439433.png)
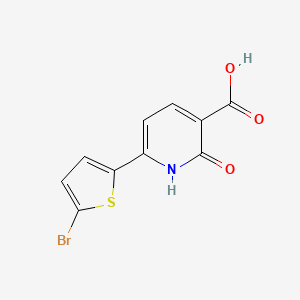
![3-(4-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439436.png)
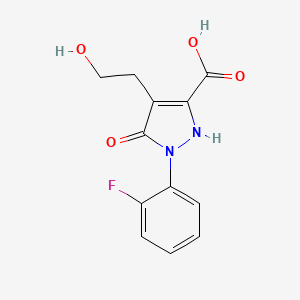
![3-(3-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439438.png)
